

Solubility Profile of (2R,3S)-Boc-3-Phenylisoserine in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R,3S)-boc-3-Phenylisoserine

Cat. No.: B558829

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine in dimethyl sulfoxide (DMSO). **(2R,3S)-Boc-3-phenylisoserine** is a critical chiral building block in the synthesis of various biologically active compounds, most notably as a precursor to the side chain of the anticancer drug Paclitaxel (Taxol)^{[1][2]}. Its solubility in DMSO is a crucial parameter for its use in various research and development applications, including peptide synthesis and drug discovery^{[3][4]}.

While specific quantitative solubility data for **(2R,3S)-Boc-3-phenylisoserine** in DMSO is not readily available in public literature, this guide outlines a standardized experimental protocol for its determination. Additionally, it presents the known physicochemical properties of the compound and visual workflows to guide researchers in their experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of **(2R,3S)-Boc-3-phenylisoserine** is provided in the table below. These characteristics are essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₉ NO ₅	[3]
Molecular Weight	281.31 g/mol	[3]
CAS Number	145514-62-1	[3][5]
Appearance	Off-white powder	[3]
Melting Point	129-134 °C	[3][4]
Purity	≥ 99% (HPLC)	[3]
Optical Rotation	[a]D ²⁰ = +50 ± 2° (c=1 in 1N NaOH)	[3]

Experimental Protocol for Determining Maximum Solubility in DMSO

The following protocol describes a reliable method to determine the maximum solubility of **(2R,3S)-Boc-3-phenylisoserine** in DMSO at room temperature. This method is adapted from standard laboratory procedures for solubility assessment of novel compounds[6].

Materials:

- **(2R,3S)-Boc-3-phenylisoserine**
- Anhydrous DMSO
- Vortex mixer
- Centrifuge
- Calibrated analytical balance
- Micropipettes
- 2 mL microcentrifuge tubes

- High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

- Preparation of a Supersaturated Solution:

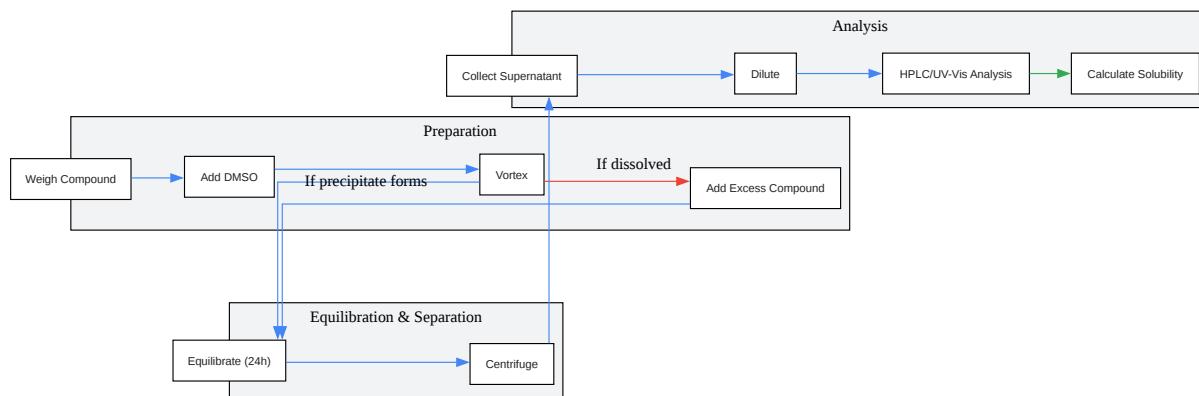
- Accurately weigh approximately 10 mg of **(2R,3S)-Boc-3-phenylisoserine** into a 2 mL microcentrifuge tube.
 - Add a small volume of anhydrous DMSO (e.g., 100 μ L) to the tube.
 - Vortex the mixture vigorously for 2-3 minutes to promote dissolution.
 - If the compound dissolves completely, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a solid precipitate is observed and remains.

- Equilibration:

- Incubate the supersaturated solution at room temperature for 24 hours to ensure that equilibrium is reached.
 - Gently agitate the solution periodically during this incubation period.

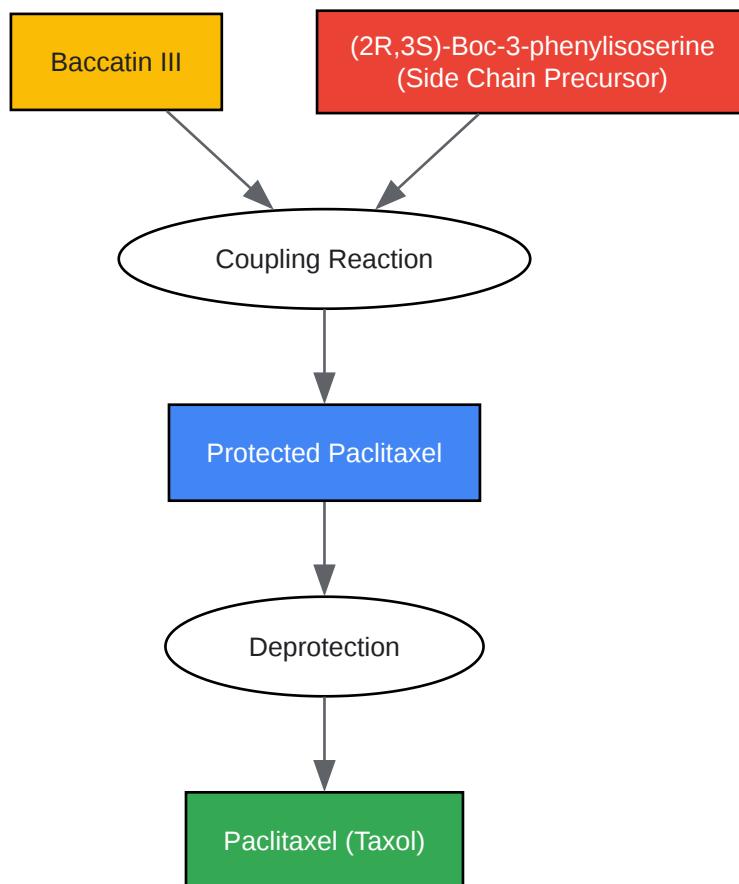
- Separation of Undissolved Solid:

- Centrifuge the equilibrated solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.


- Determination of Solute Concentration:

- Carefully collect a known volume of the clear supernatant.
 - Dilute the supernatant with a suitable solvent in which **(2R,3S)-Boc-3-phenylisoserine** is highly soluble and can be accurately quantified (e.g., methanol or acetonitrile).
 - Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Visible Spectroscopy.

- Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.


Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the use and analysis of **(2R,3S)-Boc-3-phenylisoserine**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

[Click to download full resolution via product page](#)

Caption: Simplified pathway for the semi-synthesis of Paclitaxel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]
- 5. (2R,3S)-boc-3-Phenylisoserine | C14H19NO5 | CID 7010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility Profile of (2R,3S)-Boc-3-Phenylisoserine in DMSO: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558829#solubility-of-2r-3s-boc-3-phenylisoserine-in-dmso]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com